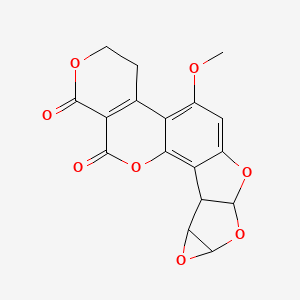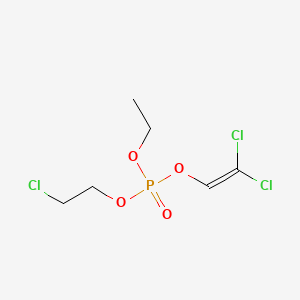
Phosphoric acid, 2-chloroethyl 2,2-dichloroethenyl ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AI 3-22016 is an insecticide.
Applications De Recherche Scientifique
Synthesis and Chemical Transformation
- Phosphoric acid, 2-chloroethyl 2,2-dichloroethenyl ethyl ester has been involved in studies focusing on the synthesis of various chemical compounds. For example, Gefter and Kabachnik (1958) explored the Arbuzov rearrangement of tris-2-chloroethyl phosphite, leading to the synthesis of previously undescribed 2-chloroethyl esters of phosphorous acid and related compounds (Gefter & Kabachnik, 1958).
Impact on Plant Growth and Sex Expression
- Research by Shannon (1976) demonstrated the effects of mono-2-chloroethyl ester on the growth and sex expression in monoecious cucumber plants, showing significant changes in growth patterns and flowering habits (Shannon, 1976).
Metabolism and Environmental Impact
- Studies on the metabolism of organophosphorus flame retardants, which include compounds like phosphoric acid 2-chloroethyl ester, have been conducted by Schindler et al. (2009). These studies involve the identification of metabolites in human urine, indicating the broader environmental and health implications of these substances (Schindler, Förster, & Angerer, 2009).
Antitumor Activity
- The compound has been researched for its potential antitumor activity. Kosykhova, Palaima, and Stumbryavichyute (2000) synthesized nonsymmetric phosphoric acid triamides, containing residues like di(2-chloroethyl)amino groups, to explore their antitumor properties (Kosykhova, Palaima, & Stumbryavichyute, 2000).
Chemical Bonding and Material Science
- Fu et al. (2005) investigated the chemical bonding of phosphoric acid esters, such as phosphoric acid 2-chloroethyl ester, to hydroxyapatite. This research is relevant in the field of adhesive dentistry, providing insights into the interactions and bonding mechanisms of these compounds (Fu et al., 2005).
Controlled Release of Small Molecules
- Allcock, Pucher, and Scopelianos (1994) conducted research on poly[(amino acid ester)phosphazenes] for the controlled release of small molecules. This includes exploring the use of compounds like phosphoric acid 2-chloroethyl ester in drug delivery systems (Allcock, Pucher, & Scopelianos, 1994).
Propriétés
Numéro CAS |
3568-51-2 |
|---|---|
Nom du produit |
Phosphoric acid, 2-chloroethyl 2,2-dichloroethenyl ethyl ester |
Formule moléculaire |
C6H10Cl3O4P |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
2-chloroethyl 2,2-dichloroethenyl ethyl phosphate |
InChI |
InChI=1S/C6H10Cl3O4P/c1-2-11-14(10,12-4-3-7)13-5-6(8)9/h5H,2-4H2,1H3 |
Clé InChI |
MXFVWCLDTWOWKM-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCCCl)OC=C(Cl)Cl |
SMILES canonique |
CCOP(=O)(OCCCl)OC=C(Cl)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AI 3-22016; AI-3-22016; AI3-22016; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



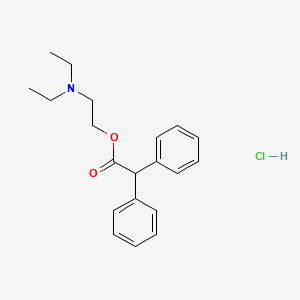

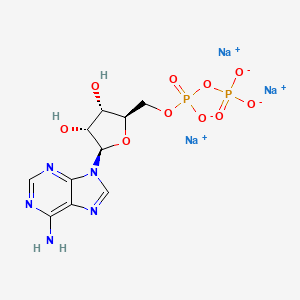

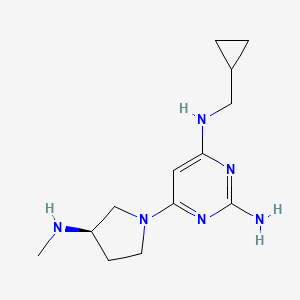


![2-{[3,5-Bis(trifluoromethyl) phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphate](/img/structure/B1664391.png)

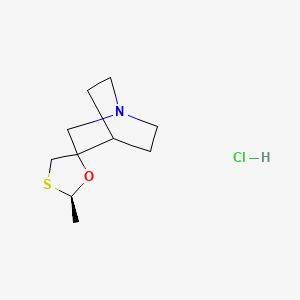
![3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one](/img/structure/B1664398.png)


